6-(1H-pyrrol-2-yl)pyridine-2-carboxylic acid
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Overview
Description
6-(1H-pyrrol-2-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features both pyrrole and pyridine ringsIt is a white to pale yellow solid that is soluble in organic solvents such as ethanol and chloroform but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-pyrrol-2-yl)pyridine-2-carboxylic acid typically involves the reaction of pyridine with 1-bromo-2-pyrrolylethane. This reaction is carried out under specific conditions to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-(1H-pyrrol-2-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
6-(1H-pyrrol-2-yl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in aromatic substitution reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 6-(1H-pyrrol-2-yl)pyridine-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, influencing biological processes. Detailed studies are required to fully elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle used in medicinal chemistry.
Pyrrole: A basic nitrogen-containing heterocycle with various biological activities.
Pyridine: A six-membered nitrogen heterocycle widely used in organic synthesis.
Uniqueness: 6-(1H-pyrrol-2-yl)pyridine-2-carboxylic acid is unique due to its combination of pyrrole and pyridine rings, which imparts distinct chemical properties and reactivity. This dual-ring structure allows for diverse applications and interactions that are not typically observed in simpler heterocycles.
Properties
IUPAC Name |
6-(1H-pyrrol-2-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-4-1-3-8(12-9)7-5-2-6-11-7/h1-6,11H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZATHYFIFKKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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